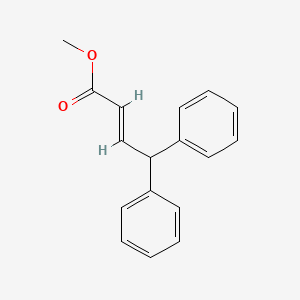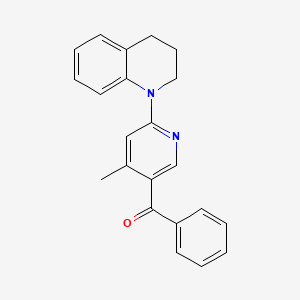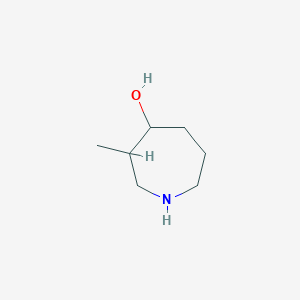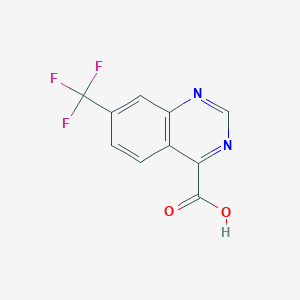
(E)-Methyl 4,4-diphenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 4,4-diphenylbut-2-enoate is an organic compound with the molecular formula C17H16O2 It is a derivative of butenoic acid and features a conjugated system with two phenyl groups attached to the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4,4-diphenylbut-2-enoate typically involves the esterification of 4,4-diphenylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4,4-diphenylbut-2-enoic acid+methanolacid catalyst(E)-Methyl 4,4-diphenylbut-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 4,4-diphenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4,4-diphenylbut-2-enoic acid or 4,4-diphenylbutan-2-one.
Reduction: Formation of 4,4-diphenylbut-2-en-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
(E)-Methyl 4,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Methyl 4,4-diphenylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of target proteins and pathways. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-Ethyl 4,4-diphenylbut-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.
4,4-Diphenylbut-2-enoic acid: The parent acid form of the compound.
4,4-Diphenylbutan-2-one: A ketone derivative formed through oxidation.
Uniqueness
(E)-Methyl 4,4-diphenylbut-2-enoate is unique due to its specific ester functional group and the presence of two phenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl (E)-4,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-19-17(18)13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3/b13-12+ |
InChI Key |
CQJZIPPVSVBKEW-OUKQBFOZSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)




![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)




![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)



